molecular formula C22H16Cl2N2O5 B390684 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate

4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate

Cat. No.: B390684
M. Wt: 459.3g/mol
InChI Key: ZTLCBGZNHONBPX-NMWXHYLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a hydrazinylidene moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate typically involves multiple steps:

    Formation of the Dichlorophenoxy Acetyl Hydrazine: This step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 4-formylphenyl furan-2-yl prop-2-enoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets.

Medicine

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the hydrazinylidene moiety can form hydrogen bonds with active site residues. The furan ring can participate in π-π interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,4-Dichlorophenoxy)acetic acid]: Shares the dichlorophenoxy group but lacks the hydrazinylidene and furan moieties.

    [4-Formylphenyl furan-2-yl prop-2-enoate]: Contains the furan ring but lacks the dichlorophenoxy and hydrazinylidene groups.

Uniqueness

The uniqueness of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O5

Molecular Weight

459.3g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C22H16Cl2N2O5/c23-16-5-9-20(19(24)12-16)30-14-21(27)26-25-13-15-3-6-18(7-4-15)31-22(28)10-8-17-2-1-11-29-17/h1-13H,14H2,(H,26,27)/b10-8+,25-13+

InChI Key

ZTLCBGZNHONBPX-NMWXHYLDSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

SMILES

C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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